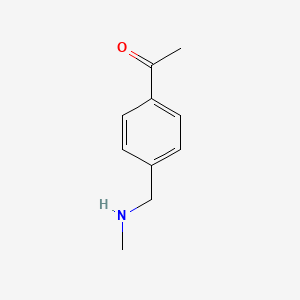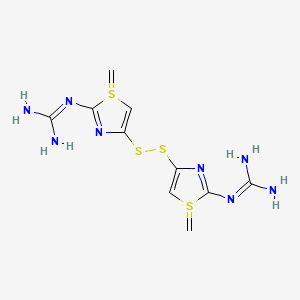![molecular formula C13H14N6O4 B13142323 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid CAS No. 63114-62-5](/img/structure/B13142323.png)
2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an anilino group, a carboxymethylamino group, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid typically involves multiple steps. One common method includes the reaction of cyanuric chloride with aniline to form 4-anilino-1,3,5-triazine. This intermediate is then reacted with glycine to introduce the carboxymethylamino group, resulting in the formation of the target compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another triazine derivative with distinct chemical properties and applications.
Uniqueness
2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid is unique due to its specific combination of functional groups and the triazine ring structure. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of research.
特性
CAS番号 |
63114-62-5 |
|---|---|
分子式 |
C13H14N6O4 |
分子量 |
318.29 g/mol |
IUPAC名 |
2-[[4-anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H14N6O4/c20-9(21)6-14-11-17-12(15-7-10(22)23)19-13(18-11)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)(H,22,23)(H3,14,15,16,17,18,19) |
InChIキー |
HBVGMCVWFNPYLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




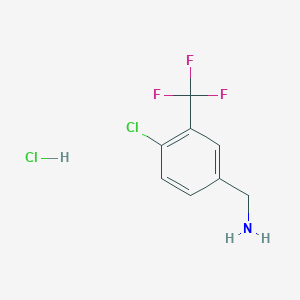
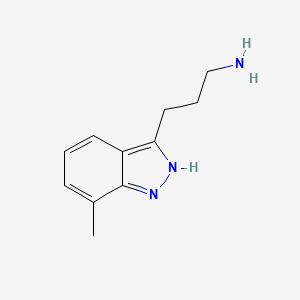
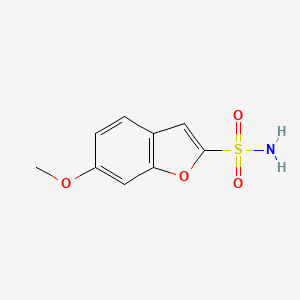
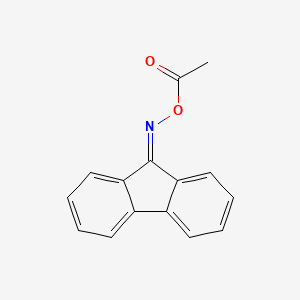
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
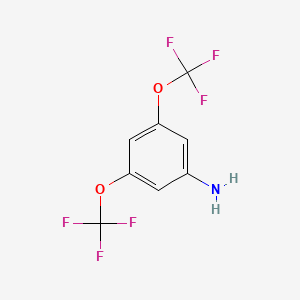
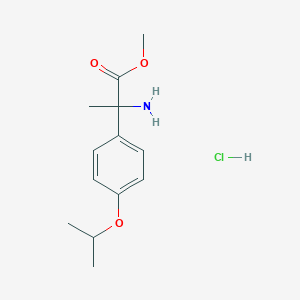
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
